tert-Butyl 3-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)pyrrolidine-1-carboxylate: is a complex organic compound that features a combination of boronic ester and thiazole functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the boronic ester group, converting it into various boron-containing derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution typically requires catalysts like iron(III) chloride or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce boronic acids .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism by which tert-Butyl 3-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)pyrrolidine-1-carboxylate exerts its effects is primarily through its interactions with molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in chemical synthesis. The thiazole ring can engage in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-yl)piperidine-1-carboxylate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Uniqueness: What sets tert-Butyl 3-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)pyrrolidine-1-carboxylate apart from similar compounds is its combination of boronic ester and thiazole functionalities. This unique structure provides a distinct reactivity profile, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C24H33BN2O4S |
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Molecular Weight |
456.4 g/mol |
IUPAC Name |
tert-butyl 3-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C24H33BN2O4S/c1-22(2,3)29-21(28)27-13-12-17(15-27)20-26-14-19(32-20)16-8-10-18(11-9-16)25-30-23(4,5)24(6,7)31-25/h8-11,14,17H,12-13,15H2,1-7H3 |
InChI Key |
AVHYCUHNEKZBQD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(S3)C4CCN(C4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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